molecular formula C18H19ClN2O5S B2909415 5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide CAS No. 1005297-12-0

5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide

Cat. No.: B2909415
CAS No.: 1005297-12-0
M. Wt: 410.87
InChI Key: UJTYOTORTKWSNL-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide is a synthetic organic compound. It is characterized by the presence of a benzamide core substituted with chloro, methoxy, and dioxidoisothiazolidinyl groups. Compounds of this nature are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide structure.

    Substitution: Introduction of chloro and methoxy groups.

    Cyclization: Formation of the dioxidoisothiazolidinyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the chloro or nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

    Cyclization: Formation of cyclic structures, such as the dioxidoisothiazolidinyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Cyclization Conditions: Acidic or basic catalysts, heat.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it might be explored for its potential as a pharmaceutical agent, given its structural similarity to known bioactive compounds.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the dioxidoisothiazolidinyl group.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide: Lacks the chloro group.

    2-methoxybenzamide: Lacks both the chloro and dioxidoisothiazolidinyl groups.

Uniqueness

The uniqueness of 5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

5-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-16-6-4-12(19)10-14(16)18(22)20-15-11-13(5-7-17(15)26-2)21-8-3-9-27(21,23)24/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTYOTORTKWSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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